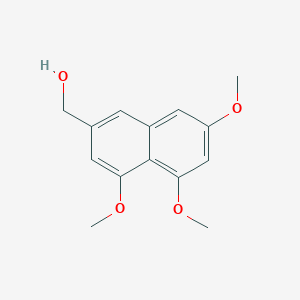![molecular formula C11H10N2O B12560953 2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol CAS No. 143113-38-6](/img/structure/B12560953.png)
2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol is a heterocyclic compound that features both a pyridine and a phenol moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and phenol groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol typically involves the condensation of 2-aminophenol with pyridine-2-carbaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid, while nucleophilic substitutions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol and pyridine derivatives.
科学的研究の応用
2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.
Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyridine moiety can coordinate with metal ions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Aminophenol: Shares the phenol group but lacks the pyridine moiety.
Pyridine-2-carbaldehyde: Contains the pyridine ring but lacks the phenol group.
Schiff Bases: General class of compounds formed by the condensation of amines with aldehydes or ketones.
Uniqueness
2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol is unique due to the presence of both a phenol and a pyridine moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
143113-38-6 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
2-(3H-pyridin-2-ylideneamino)phenol |
InChI |
InChI=1S/C11H10N2O/c14-10-6-2-1-5-9(10)13-11-7-3-4-8-12-11/h1-6,8,14H,7H2 |
InChIキー |
IDOBWBBQFWXEPP-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=NC1=NC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


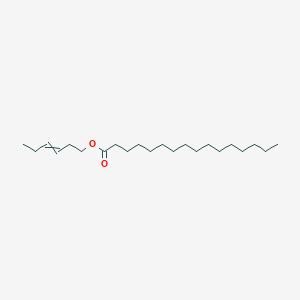
![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)
![N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine](/img/structure/B12560891.png)

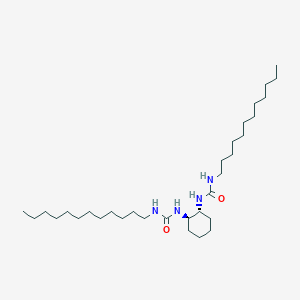
![2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-](/img/structure/B12560899.png)
![[(3-Hydroxyphenyl)methoxy]acetaldehyde](/img/structure/B12560907.png)
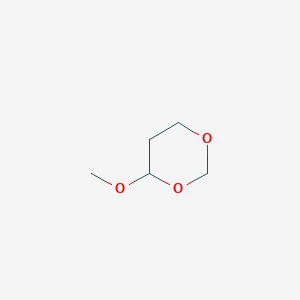
![{[2,4-Bis(pentyloxy)phenyl]phosphoryl}bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12560914.png)
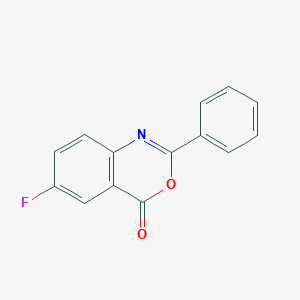
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
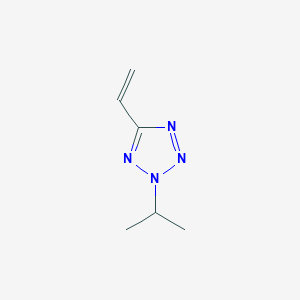
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
